4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid
Description
4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid is a pyridine-derived compound characterized by a hydroxyl group at position 5, a hydroxymethyl group at position 4, and a methyl group at position 6 on the pyridine ring. The butanoic acid chain at position 3 distinguishes it from closely related esters and phosphate derivatives.
Properties
CAS No. |
801999-41-7 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]butanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-7-11(16)9(6-13)8(5-12-7)3-2-4-10(14)15/h5,13,16H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
NFIPKJIQMCJRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the hydroxyl and hydroxymethyl groups through selective functionalization reactions. The butanoic acid side chain can be attached via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs (Pyridine Derivatives)
Compounds sharing the [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl] moiety but differing in substituents are summarized below:
Key Observations :
Functional Analogs (Butanoic Acid Derivatives)
Butanoic acid derivatives with distinct substituents highlight structural diversity and functional specialization:
Key Observations :
- Phenoxy-substituted butanoic acids (2,4-DB, MCPB) are synthetic auxin herbicides, leveraging the butanoic acid backbone to disrupt plant growth .
- Thioether and hydroxy variants (e.g., 2-Hydroxy-4-methylthiobutyric acid) lack aromaticity but retain carboxylate functionality, favoring roles in chemical synthesis rather than bioactivity .
Research Findings and Implications
- Synthetic Utility : Ester derivatives (e.g., benzoate and nicotinate) demonstrate the adaptability of the pyridine core for synthetic modifications, though their applications remain underexplored .
- Divergent Applications: Butanoic acid derivatives vary widely in function—from herbicides (phenoxy types) to metabolic intermediates (hydroxy-thioether types)—highlighting the importance of substituent chemistry .
Biological Activity
4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid, also known as a derivative of pyridine, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid is CHNO, with a molecular weight of approximately 239.25 g/mol. The compound features a pyridine ring substituted with hydroxymethyl and methyl groups, which may influence its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against various bacterial strains. A study reported that certain pyridine derivatives had minimum inhibitory concentrations (MIC) ranging from 0.75 to 2.83 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The anticancer potential of this compound has been explored in vitro. For example, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of p53 pathways. A notable study indicated that pyridine derivatives could inhibit cell proliferation in ovarian cancer cells by approximately 63% at a concentration of 250 µg/mL .
3. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds similar to 4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid have shown significant free radical scavenging activity, which is essential for protecting cellular integrity against oxidative damage.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Wall Disruption : Similar compounds have been shown to disrupt bacterial cell walls, leading to cell lysis.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been documented, where the compound activates caspase cascades.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to their antimicrobial and anticancer effects.
Case Studies
Several case studies highlight the biological efficacy of pyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
